molecular formula C16H18ClNO3 B5160971 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride

3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride

Cat. No. B5160971
M. Wt: 307.77 g/mol
InChI Key: WOLNTULLDYLRRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and is involved in the regulation of protein synthesis in the body.

Scientific Research Applications

3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride has been extensively studied for its potential applications in various fields of science. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to enhance the immune system and improve cognitive function. In addition, this compound has been investigated for its potential use in the treatment of metabolic disorders such as diabetes and obesity.

Mechanism of Action

3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride works by activating the mTOR signaling pathway, which is involved in the regulation of protein synthesis in the body. This compound also activates the AMPK signaling pathway, which plays a role in energy metabolism. By activating these pathways, this compound can enhance muscle growth, improve immune function, and increase energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can enhance muscle growth and improve muscle function by increasing protein synthesis and reducing protein breakdown. This compound can also improve immune function by increasing the production of white blood cells. In addition, this compound can increase energy expenditure by activating the AMPK signaling pathway.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride in lab experiments is its ability to enhance muscle growth and improve muscle function. This can be useful in studies involving muscle physiology and exercise performance. Another advantage of this compound is its anti-inflammatory and anti-cancer properties, which can be useful in studies involving inflammation and cancer.
One limitation of using this compound in lab experiments is its potential toxicity at high doses. This compound has been shown to cause liver damage and kidney dysfunction in animal studies at high doses. Another limitation is the lack of standardized dosages and formulations for this compound, which can make it difficult to compare results across studies.

Future Directions

There are several future directions for 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride research. One area of interest is the potential use of this compound in the treatment of metabolic disorders such as diabetes and obesity. Another area of interest is the development of standardized dosages and formulations for this compound to improve consistency across studies. Additionally, further research is needed to investigate the potential toxicity of this compound at high doses and to identify any potential drug interactions.

Synthesis Methods

The synthesis of 3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride involves the reaction between 3-hydroxyphenyl benzoate and N-methylhydroxylamine hydrochloride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain this compound. The purity of the final product can be improved through recrystallization.

properties

IUPAC Name

[3-[1-hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c1-17-11-15(18)13-8-5-9-14(10-13)20-16(19)12-6-3-2-4-7-12;/h2-10,15,17-18H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLNTULLDYLRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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